molecular formula C13H26N2 B1606217 1,1'-Methylenebis(3-methylpiperidine) CAS No. 68922-17-8

1,1'-Methylenebis(3-methylpiperidine)

Cat. No. B1606217
CAS RN: 68922-17-8
M. Wt: 210.36 g/mol
InChI Key: KLFHRQOZJWCFOI-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(3-methylpiperidine) is a chemical compound with the empirical formula C13H26N2 . It has a molecular weight of 210.36 . The CAS number for this compound is 68922-17-8 .


Molecular Structure Analysis

The molecular structure of 1,1’-Methylenebis(3-methylpiperidine) consists of two 3-methylpiperidine groups connected by a methylene bridge . The SMILES string for this compound is CC1CCCN(C1)CN2CCCC©C2 .


Physical And Chemical Properties Analysis

1,1’-Methylenebis(3-methylpiperidine) has a refractive index of n20/D 1.4734 (lit.) . It has a boiling point of 160 °C at 50 mmHg (lit.) . The density of this compound is 0.887 g/mL at 25 °C (lit.) .

Scientific Research Applications

Hydrodenitrogenation Studies

1,1'-Methylenebis(3-methylpiperidine) plays a role in the hydrodenitrogenation (HDN) process. Studies reveal the HDN of 2-methylpyridine and its intermediate products such as 2-methylpiperidine. This involves ring hydrogenation, ring opening, nitrogen removal, and nucleophilic substitution processes, providing insights into the mechanistic pathways of hydrodenitrogenation (Egorova et al., 2002).

Clathrate Hydrate Formation

Research indicates that isomers of C6H13N, including 2-methylpiperidine, act as clathrate hydrate formers. These substances, soluble in water, shift the equilibrium of clathrate hydrates to milder conditions, opening new possibilities in hydrate-based technological applications (Shin et al., 2011).

Thermochemical Studies

Investigations into the thermochemistry of methylpiperidines, including 1-methylpiperidine and 2-methylpiperidine, have been conducted. These studies provide valuable data on the enthalpies of formation and the conformational behavior of these compounds, essential for understanding their stability and reactions (Ribeiro da Silva et al., 2006).

Antibacterial Properties

1,1'-Methylenebis(3-methylpiperidine) derivatives have been studied for their antibacterial properties. Compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have shown promising results in antibacterial evaluations, highlighting potential medicinal applications (Aziz‐ur‐Rehman et al., 2017).

Spectral Analysis

Spectral analysis, including NMR studies, of compounds like N-methylpiperidine betaines, contributes to understanding their chemical structure and behavior. This research is crucial for applications in chemical synthesis and material science (Dega-Szafran et al., 2000).

Catalytic Applications

1,1'-Methylenebis(3-methylpiperidine) derivatives are used in catalytic applications, such as in polymerization processes. These catalysts enable the formation of specific polymer structures, indicating their significance in polymer chemistry (Bazzini et al., 2002).

Biotransformation Research

Studies in biotransformation have demonstrated the synthesis of compounds like 3-methylpiperidine using recombinant cells, emphasizing the role of 1,1'-Methylenebis(3-methylpiperidine) in biochemical processes and industrial applications (Borlinghaus et al., 2019).

Application in Gas Barrier Enhancement

Methylpiperidine-functionalized graphene oxide, derived from 1,1'-Methylenebis(3-methylpiperidine), has been shown to significantly enhance the gas barrier properties of polymer nanocomposites. This application is particularly relevant in material science for developing advanced materials with improved performance (Jin et al., 2019).

Hydration Studies

The study of water-induced aggregation and hydrophobic hydration in solutions containing N-methylpiperidine contributes to the understanding of complex liquid systems and has implications in fields like solution chemistry and material science (Marczak et al., 2013).

Safety And Hazards

1,1’-Methylenebis(3-methylpiperidine) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

3-methyl-1-[(3-methylpiperidin-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-5-3-7-14(9-12)11-15-8-4-6-13(2)10-15/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFHRQOZJWCFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2CCCC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30887583
Record name Piperidine, 1,1'-methylenebis[3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Methylenebis(3-methylpiperidine)

CAS RN

68922-17-8
Record name 1,1′-Methylenebis[3-methylpiperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68922-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1,1'-methylenebis(3-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1,1'-methylenebis[3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 1,1'-methylenebis[3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-methylenebis(3-methylpiperidine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.333
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OS Jung, YA Lee, SH Park, YJ Kim, KH Yoo… - Bulletin of the Chemical …, 2001 - journal.csj.jp
A series of cobalt-benzoquinone complexes containing piperidine derivatives as a coligand, [Co(3,6-dbq) 2 (NN)], (NN = 1,1′-methylenedipiperidine (mdp), 1,1′-methylenebis(3-…
Number of citations: 9 www.journal.csj.jp
Y Sun, L Huang, C Lai, H Li, P Yang - Environmental Technology, 2021 - Taylor & Francis
Shale gas fracturing flowback fluid contains various degradation difficulty organic compounds after hydraulic fracturing. A hybrid treatment method was developed for treating flowback …
Number of citations: 11 www.tandfonline.com
OV Shvets, N Kasian, A Zukal, J Pinkas… - Chemistry of …, 2010 - ACS Publications
The extra-large-pore germanosilicates with UTL topology have been synthesized using a large variety of spiroazocompounds as structure-directing agents. Synthesis conditions were …
Number of citations: 98 pubs.acs.org

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